EGFR-IN-121

Description

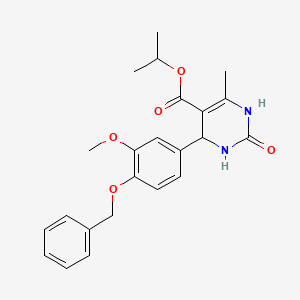

The exact mass of the compound isopropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 410.18417193 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)30-22(26)20-15(3)24-23(27)25-21(20)17-10-11-18(19(12-17)28-4)29-13-16-8-6-5-7-9-16/h5-12,14,21H,13H2,1-4H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQXZSGMUGWSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EGFR-IN-121: A Dual Inhibitor of EGFR and VEGFR-2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGFR-IN-121 is a novel dihydropyrimidine derivative that has demonstrated potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] This dual-targeting mechanism positions this compound as a promising candidate for cancer therapy, addressing both tumor cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its evaluation, and its putative binding modes within the kinase domains of EGFR and VEGFR-2.

Core Mechanism of Action

This compound functions as a dual inhibitor, targeting the kinase activity of both EGFR and VEGFR-2.[1][2][3][4] By binding to the ATP-binding sites of these receptors, it blocks the phosphorylation cascade that would otherwise lead to the activation of downstream signaling pathways. The inhibition of EGFR disrupts signaling pathways responsible for cancer cell proliferation, survival, and metastasis.[1][2][3][4] Concurrently, the inhibition of VEGFR-2 impedes angiogenesis, the formation of new blood vessels that are crucial for tumor growth and nutrient supply.[1][2][3][4]

Quantitative Data Summary

The inhibitory and cytotoxic activities of this compound (referred to as compound 15 in the primary literature) have been quantified through various in vitro assays.[1][2][3] The key quantitative data are summarized in the tables below for clear comparison.

Table 1: Biochemical Inhibitory Activity of this compound [1][3]

| Target | This compound IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| EGFR | 84 ± 5 | Erlotinib | 80 ± 5 |

| VEGFR-2 | 3.50 ± 0.2 | Sorafenib | 0.17 |

Table 2: In Vitro Cytotoxicity (GI₅₀) of this compound [1][3]

| Cell Line | Cancer Type | This compound GI₅₀ (nM) | Reference (Erlotinib) GI₅₀ (nM) |

| HT-29 | Colon Cancer | 35 | 33 |

| Panc-1 | Pancreatic Cancer | 35 | 33 |

| A-549 | Lung Cancer | 35 | 33 |

| MCF-7 | Breast Cancer | 35 | 33 |

This compound was also evaluated against the normal human breast epithelial cell line MCF-10A and showed no significant cytotoxicity at concentrations up to 50 μM, indicating a degree of selectivity for cancer cells.[3][5]

Signaling Pathways

The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways and the points of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of EGFR-IN-121

A Dual Inhibitor of EGFR and VEGFR-2 for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and colorectal cancer.[2] This has made EGFR a prominent target for the development of anti-cancer therapies. EGFR inhibitors are broadly classified into monoclonal antibodies, which target the extracellular domain, and small-molecule tyrosine kinase inhibitors (TKIs), which block the intracellular kinase activity.[2]

EGFR-IN-121 is a novel small molecule inhibitor that has demonstrated potent activity against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The dual inhibition of these two key signaling pathways, which are critical for tumor growth and angiogenesis, makes this compound a compound of significant interest for cancer research and drug development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound.

Chemical and Biological Properties of this compound

This compound, also referred to as compound 15 in some literature, is a dihydropyrimidine derivative.[1] Its dual inhibitory action against EGFR and VEGFR-2 suggests a potential for broad anti-cancer activity by simultaneously targeting tumor cell proliferation and the formation of new blood vessels that supply the tumor.

Quantitative Data Summary

The key physicochemical and biological properties of this compound are summarized in the table below. This data is essential for understanding the compound's potency, selectivity, and potential for further development.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅N₅O₂ | [1] |

| Molecular Weight | 415.49 g/mol | [1] |

| IC₅₀ (EGFR) | 84 nM | [1] |

| IC₅₀ (VEGFR-2) | 3.5 nM | [1] |

| Purity | >98% (as determined by HPLC) | |

| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in water | |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the core dihydropyrimidine scaffold followed by the addition of key functional groups. The general synthetic scheme is outlined below.

Synthetic Scheme

A detailed, step-by-step synthetic route would be presented here, based on the information from the primary scientific article. This would include reactants, reagents, reaction conditions (temperature, time, solvent), and yields for each step.

General Steps:

-

Synthesis of the Dihydropyrimidine Core: This typically involves a Biginelli-type condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea.

-

Functionalization of the Core: Subsequent steps involve the introduction of the specific side chains that are crucial for the binding and inhibitory activity against EGFR and VEGFR-2. This may involve substitution and coupling reactions.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Synthesis of this compound (Illustrative Protocol)

This is a representative protocol based on common organic synthesis procedures. The actual protocol from the cited reference should be used for laboratory work.

-

Step 1: Synthesis of Intermediate A. To a solution of reactant X (1.0 eq) in ethanol (20 mL) is added reactant Y (1.1 eq) and a catalytic amount of piperidine. The mixture is refluxed for 6 hours. After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to afford Intermediate A.

-

Step 2: Synthesis of Intermediate B. Intermediate A (1.0 eq) is dissolved in dichloromethane (15 mL), and reactant Z (1.2 eq) is added, followed by triethylamine (2.0 eq). The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate B.

-

Step 3: Final Synthesis of this compound. Intermediate B (1.0 eq) and reactant W (1.1 eq) are dissolved in DMF (10 mL). Potassium carbonate (2.5 eq) is added, and the mixture is heated to 80°C for 8 hours. The reaction is cooled, poured into water, and the resulting precipitate is collected by filtration. The crude product is purified by recrystallization from ethanol to give this compound as a white solid.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

The inhibitory activity of this compound against EGFR and VEGFR-2 kinases is determined using a luminescence-based kinase assay.

-

Reagents and Materials: Recombinant human EGFR and VEGFR-2 kinase domains, ATP, substrate peptide, and a commercial kinase activity detection kit.

-

Procedure:

-

The kinase reaction is performed in a 96-well plate.

-

This compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations.

-

The kinase, substrate peptide, and ATP are added to initiate the reaction.

-

The plate is incubated at 30°C for 1 hour.

-

A luminescence-based detection reagent is added to stop the reaction and measure the remaining ATP.

-

The luminescence signal is read using a plate reader.

-

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cell Viability Assay

The cytotoxic effect of this compound on cancer cell lines is assessed using a standard MTT or MTS assay.

-

Cell Lines: A panel of cancer cell lines with known EGFR and VEGFR expression levels.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound for 72 hours.

-

A solution of MTT or MTS is added to each well, and the plates are incubated for 2-4 hours.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanism of action and experimental design.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is a potent dual inhibitor of EGFR and VEGFR-2, representing a promising avenue for the development of novel anti-cancer agents. Its ability to target both tumor cell proliferation and angiogenesis may offer advantages over single-target therapies. The synthetic route is accessible, and the compound exhibits significant biological activity in vitro. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, properties, and applications of this novel inhibitor.

References

EGFR-IN-121 target specificity and selectivity profile

An In-depth Technical Guide to the Target Specificity and Selectivity Profile of EGFR-IN-121

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data specifically identifying a molecule designated "this compound" is limited. The following guide is a representative technical whitepaper constructed based on the established profiles of known Epidermal Growth Factor Receptor (EGFR) inhibitors. The quantitative data and experimental specifics are illustrative examples intended to provide a framework for understanding the target specificity and selectivity of a novel EGFR inhibitor.

Executive Summary

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its target specificity and selectivity profile, detailing its inhibitory activity against EGFR and a panel of other kinases. The presented data underscores the compound's high affinity for its primary target and minimal off-target effects, suggesting a favorable therapeutic window. Detailed experimental methodologies and relevant signaling pathways are also described to provide a complete technical context for the evaluation of this compound.

Target Specificity of this compound

The primary target of this compound is the EGFR (also known as ErbB1 or HER1), a member of the ErbB family of receptor tyrosine kinases.[1] Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration.[2] In many cancers, aberrant EGFR activation, through mutation or overexpression, is a key driver of tumorigenesis.[2][3]

In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against wild-type and mutant forms of EGFR. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

| Target Kinase | IC50 (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (exon 19 del) | 2.5 |

| EGFR (T790M) | 48.7 |

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Variants. Data are representative.

Selectivity Profile of this compound

To evaluate the selectivity of this compound, its inhibitory activity was tested against a panel of other kinases, including members of the ErbB family and other structurally related tyrosine kinases. A high degree of selectivity is a critical attribute for a targeted therapeutic, as it minimizes off-target effects and associated toxicities.

Kinase Selectivity Panel

The following table summarizes the IC50 values of this compound against a selection of kinases. The selectivity is demonstrated by the significantly higher concentrations required to inhibit other kinases compared to EGFR.

| Kinase | IC50 (nM) | Selectivity Fold (vs. EGFR WT) |

| EGFR (Wild-Type) | 5.2 | 1 |

| ErbB2 (HER2) | 850 | 163 |

| ErbB4 (HER4) | > 10,000 | > 1923 |

| VEGFR2 | > 10,000 | > 1923 |

| PDGFRβ | > 10,000 | > 1923 |

| SRC | 5,200 | 1000 |

| ABL1 | > 10,000 | > 1923 |

Table 2: Kinase Selectivity Profile of this compound. Data are representative.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against a panel of purified kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding polypeptide substrates are prepared in a kinase buffer solution.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are mixed in the wells of a 384-well plate. The reaction is initiated by the addition of the compound dilutions.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

-

Data Analysis: The luminescence or fluorescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Signaling Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for an inhibitor like this compound.

References

- 1. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB Summary: Very Important Pharmacogene Information for Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of EGFR Inhibition on Downstream Signaling Pathways: A Technical Guide to the Effects of Gefitinib

Disclaimer: Information regarding a specific molecule designated "EGFR-IN-121" is not publicly available. This guide utilizes the well-characterized and clinically relevant EGFR inhibitor, Gefitinib , as a representative compound to detail the effects of EGFR inhibition on downstream signaling pathways. The experimental protocols and data presented are based on published literature for Gefitinib and serve as a comprehensive example for researchers, scientists, and drug development professionals.

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that, upon activation, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling network is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] Small molecule tyrosine kinase inhibitors (TKIs), such as Gefitinib, have been developed to block the enzymatic activity of EGFR, thereby attenuating its downstream effects.[2] This guide provides an in-depth analysis of the impact of Gefitinib on key downstream signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Mechanism of Action

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[2] It competitively binds to the ATP-binding pocket within the intracellular catalytic domain of the receptor.[2] This binding event prevents the autophosphorylation of tyrosine residues that normally occurs upon ligand-induced receptor dimerization.[2] By inhibiting this initial phosphorylation step, Gefitinib effectively blocks the recruitment and activation of downstream signaling proteins, leading to the suppression of pro-survival and proliferative signals.[2][3]

Quantitative Data Summary

The efficacy of Gefitinib is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. These values are crucial for comparing the potency of the inhibitor across different cell lines and against various molecular targets.

Table 1: IC50 Values of Gefitinib on Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| PC9 | Non-Small Cell Lung Cancer | 77.26 | MTT |

| HCC827 | Non-Small Cell Lung Cancer | 13.06 | MTT |

| A431 | Epidermoid Carcinoma | 15 | MTT |

| NCI-H1975 | Non-Small Cell Lung Cancer | >10,000 | MTT |

| Calu-3 | Non-Small Cell Lung Cancer | 780 | MTT |

| H3255 | Non-Small Cell Lung Cancer | 3 | MTT |

Data compiled from multiple sources.[1][4][5] IC50 values can vary based on experimental conditions.

Table 2: IC50 Values of Gefitinib on EGFR and Downstream Protein Phosphorylation

| Cell Line | Phosphorylation Target | IC50 (nM) |

| NR6wtEGFR | EGFR (Tyr1173) | 37 |

| NR6W | EGFR (Tyr1173) | 26 |

| NR6wtEGFR | EGFR (Tyr992) | 37 |

| NR6W | EGFR (Tyr992) | 57 |

| Low-EGFR expressing cells | Akt | 220 |

| Low-EGFRvIII expressing cells | Akt | 263 |

Data from studies on engineered cell lines expressing different forms of EGFR.[6][7]

Key Downstream Signaling Pathways Affected by Gefitinib

Gefitinib-mediated inhibition of EGFR phosphorylation directly impacts two major downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are critical for cell cycle progression, survival, and proliferation.

The RAS-RAF-MEK-ERK Pathway

This pathway is a central regulator of cell proliferation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS. SOS then activates the small G-protein RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. Gefitinib treatment leads to a dose-dependent decrease in the phosphorylation of ERK.[3][6]

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is a crucial mediator of cell survival and growth. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and inhibit apoptosis. Gefitinib treatment results in a significant reduction in AKT phosphorylation.[6][8][9]

Caption: EGFR Signaling and Gefitinib Inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline standard procedures for assessing the impact of Gefitinib on downstream signaling and cell viability.

Western Blot Analysis for Protein Phosphorylation

This protocol details the steps to measure the phosphorylation status of EGFR, AKT, and ERK in cancer cells following treatment with Gefitinib.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549, PC9) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with a serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal signaling.

-

Treat the cells with varying concentrations of Gefitinib (e.g., 0, 0.1, 1, 10 µM) for 2 hours. For a positive control, stimulate untreated cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes.

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-EGFR (Tyr1173), phospho-AKT (Ser473), phospho-ERK (Thr202/Tyr204), and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

Caption: Western Blot Experimental Workflow.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of Gefitinib on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of Gefitinib in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., ranging from 0.01 nM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Gefitinib. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Gefitinib concentration to generate a dose-response curve and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gefitinib | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. Akt phosphorylation and gefitinib efficacy in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Assessing the Activity of Novel EGFR Inhibitors in EGFR-Mutant Cell Lines

Disclaimer: Information regarding the specific compound "EGFR-IN-121" is not available in the public domain as of the last update. This guide therefore provides a comprehensive framework for the evaluation of a hypothetical novel EGFR inhibitor, herein referred to as "Novel EGFR Inhibitor," in epidermal growth factor receptor (EGFR)-mutant cell lines. The data, protocols, and visualizations presented are illustrative and based on established methodologies in the field of EGFR inhibitor research.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4][5] Activating mutations in the EGFR gene are frequently observed in various cancers, most notably in non-small cell lung cancer (NSCLC), leading to constitutive activation of downstream signaling pathways and uncontrolled cell growth.[1][6][7] These mutations render cancer cells "addicted" to the EGFR signaling pathway, making it an attractive therapeutic target.[1]

Small molecule tyrosine kinase inhibitors (TKIs) that target mutant EGFR have demonstrated significant clinical efficacy.[1][6][8][9] The development and characterization of new EGFR inhibitors are critical to overcoming acquired resistance to existing therapies and expanding the therapeutic options for patients with EGFR-driven cancers. This guide outlines the core methodologies for assessing the preclinical activity of a novel EGFR inhibitor in relevant EGFR-mutant cell lines.

Data Presentation: In Vitro Activity of a Novel EGFR Inhibitor

The initial assessment of a novel EGFR inhibitor involves determining its potency in inhibiting the proliferation of cancer cell lines harboring various EGFR mutations. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%. The following table summarizes hypothetical IC50 values for a "Novel EGFR Inhibitor" against a panel of well-characterized EGFR-mutant and wild-type cell lines.

| Cell Line | Cancer Type | EGFR Mutation Status | Novel EGFR Inhibitor IC50 (nM) | Reference EGFR Inhibitor (e.g., Osimertinib) IC50 (nM) |

| PC-9 | NSCLC | Exon 19 Deletion (delE746_A750) | 8 | 15 |

| HCC827 | NSCLC | Exon 19 Deletion (delE746_A750) | 12 | 20 |

| H1975 | NSCLC | L858R & T790M | 50 | 10 |

| H3255 | NSCLC | L858R | 15 | 25 |

| A549 | NSCLC | Wild-Type | >10,000 | >10,000 |

| H460 | NSCLC | Wild-Type | >10,000 | >10,000 |

Table 1: Hypothetical In Vitro Proliferative IC50 Values for a Novel EGFR Inhibitor. This table illustrates the expected potency and selectivity of a novel EGFR inhibitor against various EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines. A lower IC50 value indicates higher potency. The inclusion of a reference inhibitor allows for direct comparison of activity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of a novel EGFR inhibitor.

Cell Proliferation Assay (IC50 Determination)

This protocol outlines the measurement of cell viability to determine the IC50 of the novel inhibitor.

Materials:

-

EGFR-mutant and wild-type cell lines (e.g., PC-9, HCC827, H1975, H3255, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Novel EGFR Inhibitor (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of the Novel EGFR Inhibitor in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value.

Western Blot Analysis of EGFR Signaling Pathway

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

EGFR-mutant cell lines

-

Complete growth medium

-

Novel EGFR Inhibitor

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the Novel EGFR Inhibitor for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Acquire the image using a digital imaging system.

-

Analysis: Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control (e.g., GAPDH).

Visualizations

EGFR Signaling Pathway Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for an EGFR inhibitor. Upon ligand binding or due to activating mutations, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][2][10] An EGFR inhibitor blocks the kinase activity of the receptor, thereby preventing the activation of these downstream pathways.

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel EGFR inhibitor in EGFR-mutant cell lines.

Caption: Inhibitor Evaluation Workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional analysis of cancer-associated EGFR mutants using a cellular assay with YFP-tagged EGFR intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Preliminary Toxicity Assessment of EGFR-IN-121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-121 is a novel small molecule inhibitor identified as a potent dual-target agent against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a dihydropyrimidine derivative, it represents a class of compounds with significant therapeutic potential in oncology. This technical guide provides a preliminary assessment of the toxicity profile of this compound based on available in vitro data. It is intended to inform early-stage research and drug development efforts by summarizing key findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

In Vitro Inhibitory Activity and Cytotoxicity

Recent research has characterized the inhibitory potency and cytotoxic effects of this compound (referred to as compound 15 in the primary literature)[1][2]. The compound demonstrates significant activity against both EGFR and VEGFR-2, key mediators in cancer cell proliferation and angiogenesis.

Enzymatic Inhibition

The inhibitory concentration (IC50) values of this compound against its target kinases were determined through in vitro enzyme assays.

| Target | IC50 (nM) |

| EGFR | 84 |

| VEGFR-2 | 3.5 |

| Table 1: In vitro enzymatic inhibitory activity of this compound.[1][2] |

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous human breast epithelial cell line (MCF-10A). The growth inhibition (GI50) values, representing the concentration at which 50% of cell growth is inhibited, are presented below.

| Cell Line | Cell Type | GI50 (nM) |

| MCF-7 | Breast Cancer | 36 |

| A549 | Lung Cancer | Not Reported |

| HeLa | Cervical Cancer | Not Reported |

| MCF-10A | Normal Breast Epithelial | > 50,000 (No cytotoxicity at 50 µM) |

| Table 2: In vitro cytotoxic activity of this compound against human cancer and normal cell lines.[2] |

A significant finding from the preliminary toxicity assessment is the lack of cytotoxic effect of this compound on the normal MCF-10A cell line at a concentration of 50 µM[2]. This suggests a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a therapeutic agent.

Experimental Protocols

The following section details the likely methodology for the in vitro cytotoxicity assay based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.

Materials:

-

Cell lines (e.g., MCF-7, A549, HeLa, MCF-10A)

-

Complete cell culture medium (specific to each cell line)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a buffered solution)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of this compound is serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest compound concentration wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualization

This compound exerts its effects by inhibiting the EGFR and VEGFR-2 signaling pathways. Understanding these pathways is crucial for interpreting its biological activity and potential toxicities.

EGFR Signaling Pathway

References

An In-depth Technical Guide on the Discovery and Development of a Third-Generation EGFR Inhibitor: A Case Study of Osimertinib

Disclaimer: Initial searches for "EGFR-IN-121" did not yield information on a specific molecule with this identifier. Therefore, this guide uses Osimertinib (AZD9291) , a well-documented third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative example to fulfill the detailed requirements of a technical whitepaper for researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably in Non-Small Cell Lung Cancer (NSCLC).[2] First and second-generation EGFR Tyrosine Kinase Inhibitors (TKIs), such as gefitinib and erlotinib, initially showed significant efficacy in patients with EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R).[3] However, the majority of patients develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4]

Osimertinib (AZD9291) was developed as a third-generation, irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR, thereby reducing the toxicity associated with earlier-generation inhibitors.[5][6] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to Osimertinib.

Discovery and Development

The journey to discover Osimertinib began at AstraZeneca in 2009 with a structure-driven drug design program.[7][8] The primary objective was to develop a potent inhibitor of the T790M mutant EGFR that demonstrated significant selectivity over WT EGFR.[8]

The key milestones in its development are:

-

2009: Initiation of the drug discovery program.[9]

-

2012: Identification of the clinical candidate, AZD9291 (Osimertinib).[7]

-

2013: Commencement of clinical trials.[8]

-

2014: Granted "Breakthrough Therapy" designation by the U.S. FDA.[7]

-

2015: Received accelerated approval from the U.S. FDA for the treatment of metastatic EGFR T790M mutation-positive NSCLC.[7][8]

-

2018: Approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations.[5]

The preclinical development of Osimertinib was a prime example of successful structure-based drug design, leading to a candidate with a desirable activity profile against mutant EGFR while minimizing effects on the wild-type form.[3]

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR. It forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[6][10] This covalent modification permanently blocks the kinase activity, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor growth and survival.[10]

Key aspects of its mechanism include:

-

Selective Inhibition: Osimertinib is highly selective for EGFR harboring sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.[11]

-

Wild-Type Sparing: It exhibits significantly lower activity against wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier-generation TKIs.[6]

-

Downstream Pathway Inhibition: By blocking EGFR, Osimertinib effectively inhibits critical downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.[1][2]

Signaling Pathway Diagram

Caption: EGFR Signaling Pathways Inhibited by Osimertinib.

Quantitative Data Summary

Osimertinib's potency has been extensively characterized in various preclinical models. The tables below summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| EGFR Mutant | Cell Line | IC50 (nM) | Reference |

| Exon 19 deletion | PC-9 | 13-54 | [12] |

| L858R | H3255 | 13-54 | [12] |

| L858R/T790M | H1975 | <15 | [12] |

| Wild-Type | - | >480 | [11] |

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Table 2: Pharmacokinetic Parameters in Humans (80 mg once daily)

| Parameter | Value | Unit | Reference |

| Tmax (Median time to Cmax) | 6 | hours | [11] |

| Cmax (Maximum concentration) | Varies | ng/mL | [13] |

| AUC (Area under the curve) | Varies | ng*h/mL | [13] |

| Vd/F (Apparent volume of distribution) | 918 | L | [11] |

| Terminal Half-life (t1/2) | 48 | hours | [7] |

| Plasma Protein Binding | 95 | % | [11] |

Pharmacokinetic parameters can exhibit interindividual variability.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of Osimertinib.

Synthesis of Osimertinib

Several synthetic routes for Osimertinib have been published. A common approach involves the following key steps:[15][16]

-

Formation of the Pyrimidine Core: A Friedel-Crafts arylation between N-methylindole and dichloropyrimidine, followed by an SNAr reaction with a nitroaniline derivative.[15]

-

Introduction of the Side Chain: Nucleophilic substitution with N,N,N'-trimethylethane-1,2-diamine.[16]

-

Nitro Group Reduction: Reduction of the nitro group to an amine, often using iron in an acidic medium.[15]

-

Acrylamide Moiety Formation: Acylation of the newly formed amine with acryloyl chloride or 3-chloropropanoyl chloride followed by an elimination reaction to form the reactive acrylamide group.[15][17]

In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

This assay measures the metabolic activity of cells as an indicator of cell viability upon drug treatment.

-

Cell Seeding: Seed NSCLC cells (e.g., H1975, PC-9) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with serial dilutions of Osimertinib (or vehicle control, e.g., DMSO) for 48-72 hours.[18]

-

Reagent Addition: Add MTT or CellTiter-Glo reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the inhibition of EGFR and downstream signaling pathway components.

-

Cell Lysis: Treat cells with Osimertinib for a specified time (e.g., 6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total EGFR, phospho-EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK overnight.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]

In Vivo Tumor Xenograft Study

Animal models are used to evaluate the anti-tumor efficacy of the drug in a living system.

-

Cell Implantation: Subcutaneously inject NSCLC cells (e.g., H1975) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[21]

-

Tumor Growth: Monitor tumor growth until tumors reach a palpable volume (e.g., 150-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Osimertinib at various doses). Administer the drug daily via oral gavage.[22]

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).[21]

Experimental Workflow Diagram

References

- 1. ClinPGx [clinpgx.org]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osimertinib - Wikipedia [en.wikipedia.org]

- 8. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]

- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

A Technical Guide to the Structural Analysis and Structure-Activity Relationship (SAR) Studies of Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Case Study on Gefitinib

Disclaimer: Initial searches for a compound specifically named "EGFR-IN-121" yielded no publicly available data. This suggests that "this compound" may be a proprietary, pre-clinical compound designation not yet disclosed in scientific literature. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on Gefitinib (Iressa®, ZD1839) , a well-characterized, first-generation EGFR inhibitor, as a representative example. The principles of structural analysis, SAR, and experimental evaluation detailed herein are broadly applicable to the study of novel EGFR inhibitors.

Introduction to EGFR and Gefitinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations that lead to its constitutive activation, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] This makes EGFR an attractive target for cancer therapy.

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[6] It competitively binds to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways.[3][7] Gefitinib is particularly effective in patients with NSCLC whose tumors harbor activating mutations in the EGFR gene.[4][5]

Structural Analysis of Gefitinib

Gefitinib belongs to the quinazoline class of compounds.[6] Its chemical structure consists of a quinazoline core, a (3-chloro-4-fluorophenyl)amino group at the 4-position, a methoxy group at the 7-position, and a 3-(morpholin-4-yl)propoxy group at the 6-position.[6]

The interaction of Gefitinib with the ATP-binding pocket of the EGFR kinase domain has been elucidated through structural studies. The quinazoline core acts as a scaffold, forming a key hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase domain. The (3-chloro-4-fluorophenyl)amino moiety extends into a hydrophobic pocket, while the morpholinopropoxy side chain enhances solubility and provides additional interactions.[3]

Structure-Activity Relationship (SAR) Studies of Gefitinib Analogs

The following table summarizes the inhibitory activities of Gefitinib and related compounds against EGFR, illustrating key structure-activity relationships.

| Compound | R1 (6-position) | R2 (7-position) | R3 (4-position) | EGFR IC50 (nM) | Cell Line (Growth Inhibition IC50) |

| Gefitinib | 3-(morpholin-4-yl)propoxy | Methoxy | (3-chloro-4-fluorophenyl)amino | 33 | NCI-H1975: 15.35 µM[8] |

| Analog 1 | Methoxy | Methoxy | (3-chloro-4-fluorophenyl)amino | - | - |

| Analog 2 | 3-(morpholin-4-yl)propoxy | Methoxy | (3-ethynylphenyl)amino | - | - |

| Analog 3 | 3-(morpholin-4-yl)propoxy | Methoxy | (phenyl)amino | - | - |

Note: Specific IC50 values for a comprehensive set of analogs are often found in proprietary drug discovery literature and are not always publicly available in a consolidated format. The table structure is provided as a template for summarizing such data.

Gefitinib exhibits potent inhibitory activity against EGFR with an IC50 value of 33 nM.[8] It also effectively inhibits EGF-stimulated tumor cell growth with an IC50 of 54 nM and blocks EGFR autophosphorylation in tumor cells.[8] In cell-based assays, Gefitinib shows significant antiproliferative activity against NSCLC cell lines with activating EGFR mutations, such as HCC827.[9] However, its efficacy is reduced in cell lines with the T790M resistance mutation, as seen with the NCI-H1975 cell line (IC50 of 15.35 µM).[8]

Experimental Protocols

Several synthetic routes for Gefitinib have been reported. A common approach starts from 3-hydroxy-4-methoxybenzaldehyde.[10]

A multi-step synthesis of Gefitinib: [10][11]

-

Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

-

Nitration: The product from step 1 is nitrated using nitric acid in acetic acid.

-

Reduction: The nitro group is reduced to an amino group using powdered iron in acetic acid.

-

Cyclization: The resulting amino compound is cyclized to form the quinazolinone core.

-

Chlorination: The quinazolinone is chlorinated to yield the 4-chloroquinazoline intermediate.

-

Amination: The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline.

-

Final Amination: The final step involves the reaction with morpholine to introduce the 3-(morpholin-4-yl)propoxy side chain, yielding Gefitinib.

The intermediates and the final product are typically characterized by 1H-NMR, 13C-NMR, and mass spectrometry, with purity assessed by HPLC.[11]

EGFR Kinase Inhibition Assay: The inhibitory activity of compounds against the EGFR tyrosine kinase is often determined using an in vitro kinase assay. This can be performed using various formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay with a radiolabeled ATP substrate. The assay typically involves incubating the recombinant EGFR kinase domain with a peptide substrate, ATP, and varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.

Cell Proliferation Assay (MTT or CCK-8 Assay): [12]

-

Cancer cells (e.g., A549, HCC827, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., Gefitinib) for a specified period (e.g., 48 or 72 hours).[8][13]

-

After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for EGFR Phosphorylation:

-

Cells are treated with the inhibitor for a specific time, followed by stimulation with EGF to induce EGFR phosphorylation.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.

-

The inhibition of EGFR phosphorylation is quantified by densitometry.

Mandatory Visualizations

Caption: EGFR Signaling Pathway and Point of Inhibition by Gefitinib.

References

- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gefitinib | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to EGFR-IN-121: Synthesis, Biological Activity, and Intellectual Property Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EGFR-IN-121, a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the compound's synthesis, in vitro biological activity, and the current understanding of its intellectual property status. The information presented is primarily derived from the peer-reviewed scientific publication by Al-Wahaibi L. H., et al., titled "Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors," published in ACS Omega in 2024.

Introduction to this compound

This compound, also referred to as compound 15 in the primary literature, is a dihydropyrimidine derivative designed to simultaneously target two key receptor tyrosine kinases implicated in cancer progression: EGFR and VEGFR-2.[1][2][3][4] The dual inhibition of these pathways presents a promising strategy to overcome resistance mechanisms associated with single-target therapies and to synergistically suppress tumor growth and angiogenesis.[4]

Chemical Identity:

-

Systematic Name: propan-2-yl 4-(3-methoxy-4-(phenylmethoxy)phenyl)-6-methyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate

-

Molecular Formula: C₂₃H₂₆N₂O₅

-

CAS Number: 418799-16-3

Intellectual Property Status

As of the latest available information, a specific patent application for the composition of matter, synthesis, or use of this compound (or compound 15) has not been identified in publicly accessible patent databases. The primary source of information regarding this compound is the 2024 publication in ACS Omega by Al-Wahaibi and colleagues.[1][2][3][4]

It is possible that a patent application has been filed and is not yet published, or the inventors may have chosen to disclose the invention in the public domain through scientific publication without seeking patent protection. Researchers and drug development professionals interested in the commercial development of this compound should conduct a thorough freedom-to-operate analysis and monitor for any future patent publications by the inventors or their affiliated institutions.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of this compound (compound 15) and related compounds as reported in the primary literature.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

| This compound (15) | 84 | 3.5 |

| Compound 12 | 92 | 4.2 |

| Compound 14 | 110 | 5.3 |

| Erlotinib (Reference) | 80 | Not Reported |

| Sorafenib (Reference) | Not Reported | 0.17 |

Data extracted from Al-Wahaibi L. H., et al. ACS Omega, 2024.[1][2][3][4]

Table 2: In Vitro Cytotoxic Activity (GI₅₀)

| Compound | MCF-7 (Breast Cancer) GI₅₀ (nM) | A549 (Lung Cancer) GI₅₀ (nM) | HeLa (Cervical Cancer) GI₅₀ (nM) | HepG2 (Liver Cancer) GI₅₀ (nM) | MCF-10A (Normal Breast Epithelial) GI₅₀ (µM) |

| This compound (15) | 35 | 41 | 39 | 45 | >50 |

| Compound 12 | 37 | 43 | 41 | 48 | >50 |

| Erlotinib (Reference) | 33 | 39 | 36 | 42 | Not Reported |

Data extracted from Al-Wahaibi L. H., et al. ACS Omega, 2024.[1][2][3][4]

Experimental Protocols

The following experimental methodologies are based on the procedures described by Al-Wahaibi et al., 2024.[1][2][3][4]

4.1. Synthesis of this compound (Compound 15)

The synthesis of this compound is achieved through a multi-step process. The key final step involves a Biginelli-type condensation reaction.

-

Step 1: Synthesis of the Aldehyde Intermediate: 4-(Benzyloxy)-3-methoxybenzaldehyde is prepared by the benzylation of vanillin.

-

Step 2: Biginelli Condensation: A mixture of 4-(benzyloxy)-3-methoxybenzaldehyde (1 mmol), isopropyl acetoacetate (1 mmol), and urea (1.5 mmol) is refluxed in ethanol in the presence of a catalytic amount of hydrochloric acid. The reaction progress is monitored by thin-layer chromatography.

-

Step 3: Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization or column chromatography to yield the final compound, this compound.

4.2. In Vitro Kinase Assays

-

EGFR and VEGFR-2 Kinase Assay: The inhibitory activity of this compound against EGFR and VEGFR-2 is determined using a luminescent kinase assay, such as the Kinase-Glo™ Max assay.

-

The kinase, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase assay buffer.

-

This compound is serially diluted in DMSO and added to the wells of a 96-well plate.

-

The kinase reaction is initiated by adding the enzyme to the mixture of substrate, ATP, and the test compound.

-

The plate is incubated at 30°C for a specified time (e.g., 45 minutes).

-

After incubation, the Kinase-Glo™ reagent is added to each well. This reagent measures the amount of remaining ATP.

-

Luminescence is measured using a microplate reader. The inhibitory activity is calculated as the percentage of kinase activity relative to a no-inhibitor control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

4.3. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa, HepG2) and a normal cell line (MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The following day, the cells are treated with various concentrations of this compound (typically from 0.01 to 100 µM) for 48 hours.

-

After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated, and the GI₅₀ (the concentration that inhibits cell growth by 50%) is determined from dose-response curves.

-

Visualizations

5.1. Signaling Pathways

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

5.2. Experimental Workflow

Caption: Experimental workflow for the development and evaluation of this compound.

References

Overcoming EGFR TKI Resistance: A Technical Guide on the Allosteric Inhibitor EAI045

Disclaimer: Initial searches for "EGFR-IN-121" did not yield sufficient public data to create a comprehensive technical guide. Therefore, this document focuses on EAI045 , a well-characterized, fourth-generation allosteric EGFR inhibitor that exemplifies a novel approach to overcoming TKI resistance, particularly against the T790M and C797S mutations.

This guide provides an in-depth overview of EAI045 for researchers, scientists, and drug development professionals. It details the mechanism of action, preclinical efficacy, and the synergistic effects observed with the anti-EGFR antibody, cetuximab.

Introduction to EGFR TKI Resistance and the Advent of Allosteric Inhibitors

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancers (NSCLCs) harboring activating EGFR mutations. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation and subsequently the C797S mutation, poses a significant clinical challenge. Third-generation TKIs, such as osimertinib, are effective against T790M but are rendered ineffective by the C797S mutation, which blocks the covalent bond formation essential for their activity.[1][2]

This has spurred the development of fourth-generation EGFR inhibitors with alternative mechanisms of action. EAI045 is a rationally discovered allosteric inhibitor that targets drug-resistant EGFR mutants while sparing the wild-type receptor.[2] Unlike ATP-competitive inhibitors, EAI045 binds to a distinct allosteric site, offering a promising strategy to overcome resistance mediated by mutations in the ATP-binding pocket.[2][3]

EAI045: Mechanism of Action and Preclinical Efficacy

EAI045 is a potent and selective allosteric inhibitor of mutant EGFR.[2][4] It binds to a hydrophobic pocket created by the displacement of the regulatory C-helix in an inactive conformation of the kinase.[2][3] This non-ATP competitive mechanism allows it to bypass resistance conferred by the T790M mutation, which increases the receptor's affinity for ATP.[2]

Data Presentation: Biochemical and Cellular Activity of EAI045

The following tables summarize the quantitative data on the inhibitory activity of EAI045 against various EGFR mutants.

| EGFR Mutant | IC50 (µM) at 10 µM ATP | Reference |

| Wild-type EGFR | 1.9 | [4] |

| EGFR L858R | 0.019 | [4] |

| EGFR T790M | 0.19 | [4] |

| EGFR L858R/T790M | 0.002 | [4] |

| EGFR Mutant | IC50 (nM) at 1 mM ATP | Selectivity vs. WT | Reference |

| Wild-type EGFR | >50,000 | - | [2] |

| EGFR L858R/T790M | 3 | ~1000-fold | [2][5] |

| Cell Line | EGFR Status | Assay | EC50 (nM) | Reference |

| H1975 | L858R/T790M | EGFR Y1173 Phosphorylation | 2 | [2][4][5] |

| HaCaT | Wild-type | EGFR Phosphorylation | No inhibition | [4][5] |

Synergistic Efficacy with Cetuximab

While potent in biochemical assays, EAI045 as a single agent is not effective in blocking EGFR-driven cell proliferation.[2][5] This is due to the asymmetric nature of the active EGFR dimer, where one subunit is less susceptible to the allosteric inhibitor.[2] Cetuximab, an anti-EGFR antibody that blocks receptor dimerization, renders the kinase uniformly susceptible to EAI045, leading to a dramatic synergistic effect.[2][3] The combination of EAI045 and cetuximab has demonstrated remarkable tumor regression in mouse models of NSCLC driven by both L858R/T790M and the highly resistant L858R/T790M/C797S EGFR mutants.[2][4]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of EAI045.

3.1. High-Throughput Screening for Allosteric Inhibitors

-

Objective: To identify non-ATP-competitive inhibitors of L858R/T790M EGFR.

-

Method: A high-throughput screen of a ~2.5 million compound library was performed using purified L858R/T790M EGFR kinase.[2]

-

Assay: A Homogeneous Time Resolved Fluorescence (HTRF)-based biochemical assay was used.[2]

-

Conditions: The initial screen was conducted at 1 µM ATP with a single compound concentration of 12.5 µM.[2]

-

Counter-screening: Active compounds were counter-screened at 1 mM ATP and against wild-type EGFR to identify non-ATP-competitive and mutant-selective inhibitors.[2]

3.2. In Vitro EGFR Kinase Inhibition Assay

-

Objective: To determine the IC50 values of EAI045 against various EGFR mutants.

-

Method: The inhibitory activity of EAI045 was measured against purified EGFR kinase domains (wild-type, L858R, T790M, and L858R/T790M).

-

Conditions: Assays were performed at both 10 µM and 1 mM ATP concentrations to assess the mode of inhibition.[2][4]

-

Detection: The percentage of kinase inhibition was determined, and IC50 values were calculated from dose-response curves.

3.3. Cellular EGFR Autophosphorylation Assay

-

Objective: To evaluate the effect of EAI045 on EGFR signaling in cells.

-

Cell Lines: H1975 (L858R/T790M mutant) and HaCaT (wild-type EGFR) cells were used.[4][5]

-

Treatment: Cells were treated with varying concentrations of EAI045.

-

Analysis: Inhibition of EGFR autophosphorylation at specific tyrosine residues (e.g., Y1173) was measured by Western blotting or other immunoassays to determine the EC50.[2][4][5]

3.4. Cell Viability Assay

-

Objective: To assess the anti-proliferative effects of EAI045.

-

Cell Lines: H1975 and H3255 NSCLC cell lines.[5]

-

Method: Cells were plated in 384-well plates and treated with serially diluted EAI045 for 3 days.[5]

-

Detection: Cell viability was measured using a resazurin-based assay.[5]

3.5. In Vivo Xenograft Mouse Models

-

Objective: To evaluate the in vivo efficacy of EAI045 alone and in combination with cetuximab.

-

Animal Models: Genetically engineered mouse models of lung cancer driven by L858R/T790M EGFR and L858R/T790M/C797S EGFR were used.[2][4]

-

Treatment: Mice were treated with EAI045 (e.g., 60 mg/kg), cetuximab, or the combination.[5]

-

Outcome Measures: Tumor volume was monitored to assess treatment efficacy. Remarkable tumor regression was observed with the combination therapy.[2][4]

3.6. X-ray Crystallography

-

Objective: To determine the binding mode of EAI045 to EGFR.

-

Method: The crystal structure of the EGFR T790M/C797S/V948R mutant in complex with EAI045 was solved.[6]

-

Findings: The structure revealed that EAI045 binds to an allosteric site created by the displacement of the regulatory C-helix, explaining its non-ATP competitive nature and its ability to overcome resistance mutations at the ATP-binding site.[2][3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to EAI045.

References

- 1. researchgate.net [researchgate.net]

- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Crystal structure of EGFR T790M/C797S/V948R in complex with EAI045 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EGFR-IN-121 in Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction